Acide (R)-3-(3-(((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)méthyl)phényl)-2-((tert-butoxycarbonyl)amino)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

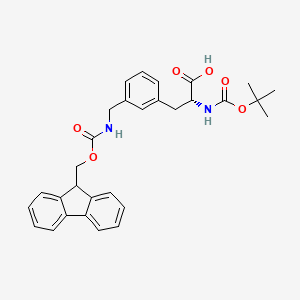

(R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

Ce composé est utilisé en SPPS pour ancrer les acides aminés Fmoc à des supports solides hydroxylés, ce qui peut permettre d'obtenir des rendements élevés et de prévenir la formation de dipeptides et la racémisation .

Formation d'hydrogel

Les acides aminés protégés par Fmoc, comme le Boc-D-3-Aminométhylphe(Fmoc), peuvent être utilisés pour former des hydrogels, qui sont des matériaux capables d'encapsuler de grandes quantités d'eau ou de fluides biologiques .

Diagnostics et tests génétiques

Les monomères Fmoc PNA dérivés du Boc-D-3-Aminométhylphe(Fmoc) peuvent être utilisés pour concevoir des sondes PNA pour détecter des séquences spécifiques dans l'ADN/ARN, telles que les mutations génétiques et les SNP (polymorphismes mononucléotidiques) .

Revêtements biocompatibles

Le composé peut être utilisé pour créer des revêtements biocompatibles pour les dispositifs médicaux, garantissant qu'ils sont non toxiques et sûrs pour une utilisation dans le corps.

Pour des informations plus détaillées sur chaque application, y compris les articles évalués par des pairs et les documents techniques, vous pouvez vous référer à des sources comme Sigma-Aldrich et d'autres publications scientifiques.

Activité Biologique

(R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, a complex organic compound, is part of the amino acid derivatives class, notable for its intricate structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a fluorenyl moiety, which enhances lipophilicity and bioavailability, making it a candidate for various biological interactions. The structure includes:

- Fluorenyl group : Enhances interaction with biological membranes.

- Amino acid backbone : Imparts properties typical of amino acids and their derivatives.

The biological activity of this compound is primarily attributed to its structural components which allow it to interact with various biological targets. The fluorenyl group can engage in hydrophobic interactions with proteins, while the amino acid functionalities may facilitate hydrogen bonding and ionic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Interactions with various receptors can modulate signaling pathways.

- Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis .

Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent by modulating immune responses and cytokine production. This is particularly relevant in conditions characterized by chronic inflammation.

Neuroprotective Effects

Certain analogs have been investigated for their neuroprotective properties, showing promise in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.

Comparative Analysis of Similar Compounds

A comparison table illustrates the biological activities of structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Fluorenone | Fluorenyl backbone | Antimicrobial properties |

| 4-Methylphenylacetylene | Alkyne functionality | Anti-cancer activity |

| Methoxycarbonyl derivatives | Methoxycarbonyl group | Anti-inflammatory effects |

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study on fluorenone derivatives reported effective inhibition against the InhA enzyme crucial for mycobacterial fatty acid biosynthesis, suggesting potential therapeutic applications in tuberculosis treatment .

- Antiproliferative Activity : Research on O-aryl-carbamoyl-oxymino-fluorene derivatives indicated significant antiproliferative effects against cancer cell lines, acting as type I topoisomerase inhibitors .

Propriétés

IUPAC Name |

(2R)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPUJXXHNINCPZ-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428047 |

Source

|

| Record name | (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213080-68-2 |

Source

|

| Record name | (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.